1'-O-Acetylpaxilline 1'-O-Acetylpaxilline 1'-O-Acetylpaxilline belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. 1'-O-Acetylpaxilline is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1'-O-acetylpaxilline is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 121998-08-1
VCID: VC20889603
InChI: InChI=1S/C29H35NO5/c1-16(31)35-26(2,3)25-22(32)15-20-23(34-25)11-12-27(4)28(5)17(10-13-29(20,27)33)14-19-18-8-6-7-9-21(18)30-24(19)28/h6-9,15,17,23,25,30,33H,10-14H2,1-5H3/t17-,23-,25-,27+,28+,29+/m0/s1
SMILES: CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C
Molecular Formula: C29H35NO5
Molecular Weight: 477.6 g/mol

1'-O-Acetylpaxilline

CAS No.: 121998-08-1

Cat. No.: VC20889603

Molecular Formula: C29H35NO5

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

1'-O-Acetylpaxilline - 121998-08-1

Specification

Description 1'-O-Acetylpaxilline belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. 1'-O-Acetylpaxilline is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1'-O-acetylpaxilline is primarily located in the membrane (predicted from logP).
CAS No. 121998-08-1
Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
IUPAC Name 2-[(1S,2R,5S,7R,11S,14S)-11-hydroxy-1,2-dimethyl-8-oxo-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-7-yl]propan-2-yl acetate
Standard InChI InChI=1S/C29H35NO5/c1-16(31)35-26(2,3)25-22(32)15-20-23(34-25)11-12-27(4)28(5)17(10-13-29(20,27)33)14-19-18-8-6-7-9-21(18)30-24(19)28/h6-9,15,17,23,25,30,33H,10-14H2,1-5H3/t17-,23-,25-,27+,28+,29+/m0/s1
Standard InChI Key OHPVFSRTGKOAHP-FPCGACKZSA-N
Isomeric SMILES CC(=O)OC(C)(C)[C@@H]1C(=O)C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)O)C
SMILES CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C
Canonical SMILES CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

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